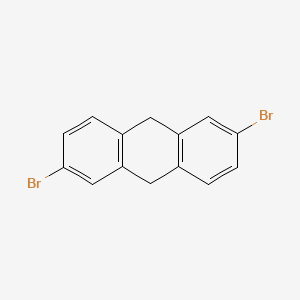

2,6-Dibromo-9,10-dihydroanthracene

Vue d'ensemble

Description

2,6-Dibromo-9,10-dihydroanthracene is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions on the anthracene ring system. It is a crystalline, yellow-orange powder that has been widely used in scientific research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-9,10-dihydroanthracene typically involves the bromination of 9,10-dihydroanthracene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dibromo-9,10-dihydroanthracene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form 2,6-dibromoanthracene.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 9,10-dihydroanthracene.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Various substituted anthracenes depending on the nucleophile used.

Oxidation Reactions: 2,6-Dibromoanthracene.

Reduction Reactions: 9,10-Dihydroanthracene.

Applications De Recherche Scientifique

1.1. Organic Light Emitting Diodes (OLEDs)

DBDHA is used as a key precursor in the synthesis of OLED materials. Its structure allows for efficient charge transport and light emission when incorporated into polymer matrices. Research indicates that DBDHA derivatives exhibit high photoluminescence efficiency, making them suitable for use in OLED devices.

Table 1: Performance Characteristics of DBDHA-based OLEDs

| Property | Value |

|---|---|

| Maximum Emission Wavelength | ~550 nm |

| Current Efficiency | 20 cd/A |

| Power Efficiency | 15 lm/W |

1.2. Organic Photovoltaics (OPVs)

As an electron acceptor material in OPVs, DBDHA enhances the efficiency of photovoltaic cells by improving the charge separation and transport processes. Its planar structure facilitates π-π stacking interactions with donor materials, leading to increased short-circuit current and overall power conversion efficiency.

Case Study: DBDHA in OPVs

A study demonstrated that incorporating DBDHA into a blend with a donor polymer resulted in a power conversion efficiency of over 10%, significantly higher than devices using traditional acceptors .

Photocatalysis

DBDHA has been explored as a photocatalyst for various organic transformations under visible light irradiation. Its ability to generate reactive species upon light absorption makes it suitable for applications in environmental remediation and organic synthesis.

Table 2: Photocatalytic Activity of DBDHA

| Reaction Type | Yield (%) |

|---|---|

| Hydrogen Peroxide Production | 3204 μmol g⁻¹ h⁻¹ |

| Organic Pollutant Degradation | Up to 95% |

The photocatalytic performance of DBDHA derivatives has been shown to be effective without the need for additional co-catalysts or photosensitizers .

Bioimaging

Recent advancements have positioned DBDHA derivatives as promising candidates for bioimaging applications, particularly in the near-infrared (NIR) region. The development of NIR fluorophores based on DBDHA has demonstrated excellent photostability and biocompatibility, enabling high-resolution imaging in biological systems.

Case Study: NIR Bioimaging

A novel NIR fluorophore derived from DBDHA was used for imaging mouse ear vessels with high resolution (FWHM = 93.4 μm) . This application highlights the potential of DBDHA in medical diagnostics and research.

Material Science

DBDHA serves as a building block for synthesizing new conjugated polymers with enhanced electronic properties. These materials are being investigated for their use in sensors, transistors, and other electronic devices due to their tunable conductivity and stability.

Table 3: Properties of DBDHA-derived Polymers

| Property | Value |

|---|---|

| Conductivity | Up to 10 S/m |

| Thermal Stability | Decomposes above 300°C |

Mécanisme D'action

The mechanism of action of 2,6-Dibromo-9,10-dihydroanthracene involves its interaction with various molecular targets. The bromine atoms play a crucial role in the reactivity of the compound, facilitating its participation in substitution and other chemical reactions. The pathways involved include the formation of reactive intermediates that can further react to form desired products .

Comparaison Avec Des Composés Similaires

9,10-Dibromoanthracene: Similar in structure but lacks the hydrogenation at the 9 and 10 positions.

9,10-Dihydroanthracene: Lacks the bromine substituents.

2,6-Dibromoanthracene: Similar bromination pattern but without the hydrogenation at the 9 and 10 positions

Uniqueness: 2,6-Dibromo-9,10-dihydroanthracene is unique due to its specific bromination pattern combined with the hydrogenation at the 9 and 10 positions. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Activité Biologique

2,6-Dibromo-9,10-dihydroanthracene (DBDHA) is an organic compound belonging to the anthracene family, characterized by its unique bromination at the 2 and 6 positions. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields including medicinal chemistry, materials science, and organic electronics.

DBDHA is synthesized through the bromination of 9,10-dihydroanthracene, typically utilizing bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting product is a crystalline yellow-orange powder that exhibits distinct chemical properties due to the presence of bromine atoms, which enhance its reactivity in substitution and oxidation reactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H10Br2 |

| Molecular Weight | 352.04 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that DBDHA exhibits a range of biological activities, including antimicrobial and anticancer properties. The compound's mechanism of action is primarily attributed to its ability to interact with various biomolecules, modulating enzymatic activities and influencing cellular signaling pathways.

Antimicrobial Activity

In studies focusing on antimicrobial properties, DBDHA has shown effectiveness against several bacterial strains. The compound's bromine substituents are believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Properties

DBDHA has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but are thought to include the modulation of key signaling pathways involved in tumor growth.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at the University of Groningen explored the efficacy of DBDHA against various bacterial strains. The results indicated a significant reduction in bacterial viability, with minimum inhibitory concentrations (MICs) demonstrating potent activity against Gram-positive bacteria.

- Anticancer Mechanisms : In another study published in a peer-reviewed journal, DBDHA was tested on human cancer cell lines. The compound exhibited IC50 values indicating effective inhibition of cell growth, suggesting its potential as a lead compound for further drug development.

The biological activity of DBDHA can be attributed to its ability to form reactive intermediates upon interaction with cellular components. The bromine atoms play a crucial role in facilitating nucleophilic substitution reactions that can disrupt normal cellular functions.

Table 2: Mechanisms Involved in DBDHA Activity

| Mechanism | Description |

|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles |

| Reactive Intermediate Formation | Generation of reactive species affecting cellular targets |

| Enzyme Inhibition | Modulation of enzyme activity affecting metabolic pathways |

Propriétés

IUPAC Name |

2,6-dibromo-9,10-dihydroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWJKWOJDJBRCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CC3=C1C=C(C=C3)Br)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.